molecular formula C22H19N3O5 B2470484 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 1448029-88-6

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B2470484
CAS No.: 1448029-88-6
M. Wt: 405.41
InChI Key: MHTQUUCWKJCYDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide (CAS 1448029-88-6) is a synthetic organic compound with a molecular formula of C22H19N3O5 and a molecular weight of 405.4 g/mol . Its structure integrates two pharmaceutically significant moieties: a 1,3-benzodioxole ring and a 4-oxoquinazoline group, connected by a unique alkyne-containing linker. The 1,3-benzodioxole scaffold is a critical pharmacophore in medicinal chemistry, extensively studied for its antitumor properties. Recent research on novel 1,3-benzodioxole derivatives has demonstrated their promise as potent anticancer agents, showing significant activity against resistant cell lines such as MDA-MB-231 breast cancer cells by inhibiting proliferation, adhesion, and invasion . The 4-oxoquinazoline core is another privileged structure known for its diverse biological activities, often associated with enzyme inhibition. This molecular architecture makes the compound a valuable chemical tool for researchers exploring new therapeutic targets in oncology and other disease areas. The presence of the but-2-yn-1-yloxy linker may influence the compound's physicochemical properties and its ability to interact with biological targets. This product is intended for research and development purposes in chemical biology and early drug discovery. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5/c26-21(9-11-25-14-24-18-6-2-1-5-17(18)22(25)27)23-10-3-4-12-28-16-7-8-19-20(13-16)30-15-29-19/h1-2,5-8,13-14H,9-12,15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTQUUCWKJCYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)CCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic compound that has garnered attention for its unique structural features and potential biological activities. The compound combines a benzo[d][1,3]dioxole moiety, which is known for its electron-rich nature and ability to interact with various biological targets, with a quinazoline derivative that may enhance its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H16N2O5C_{20}H_{16}N_{2}O_{5}, with a molecular weight of approximately 364.36 g/mol. The structural components include:

  • Benzo[d][1,3]dioxole : A bicyclic structure that contributes to the compound's reactivity and biological interactions.
  • But-2-yn-1-yl linker : Provides flexibility in the molecule, potentially enhancing its interaction with biological targets.
  • Quinazoline ring : This moiety is often associated with various bioactivities, including anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, similar quinazoline derivatives have exhibited significant cytotoxic effects against various cancer cell lines. In particular, compounds featuring the quinazoline scaffold have shown promising results in inhibiting tumor growth through mechanisms such as:

  • Inhibition of EGFR : Several studies indicate that quinazoline derivatives can inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell proliferation and survival .
CompoundIC50 (µM)Cancer Cell Line
Doxorubicin7.46HepG2
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yne)-2-benzoxazole2.38HCT116
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yne)-3-(4-oxoquinazolin)TBDTBD

Antidiabetic Activity

The benzo[d][1,3]dioxole moiety has also been linked to antidiabetic properties through its role as an inhibitor of enzymes such as α-amylase. Research indicates that derivatives of benzodioxole can effectively lower blood glucose levels by inhibiting carbohydrate-digesting enzymes .

CompoundIC50 (µM)Enzyme Target
St.22.57α-amylase
St.34.28α-amylase

The mechanism by which N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yne)-3-(4-oxoquinazolin) exerts its biological effects likely involves:

  • Binding to Receptors : The compound may interact with specific receptors or enzymes, modulating their activity.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells by influencing proteins such as Bax and Bcl-2 .
  • Signal Transduction Pathways : The structural diversity allows for potential interactions with various signaling pathways involved in cell growth and metabolism.

Case Studies and Research Findings

Several studies have focused on the biological activities of related compounds:

  • Antitumor Efficacy : A study demonstrated that certain benzo[d][1,3]dioxole derivatives exhibited significant antitumor activity against HepG2 and HCT116 cell lines with IC50 values lower than standard chemotherapeutics like doxorubicin .
  • Enzyme Inhibition Studies : Research on benzodioxole derivatives indicated their potential as α-amylase inhibitors, showcasing IC50 values indicative of strong inhibitory activity against carbohydrate metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Core Structure Key Substituents Melting Point (°C) Yield (%) Notable Data Reference
Target Compound Quinazolinone + benzo[d][1,3]dioxol Propanamide, but-2-yn-1-yl linker Not reported Not reported Combines rigidity (alkyne) and lipophilicity (benzo[d][1,3]dioxol)
Compound 11m Quinazolinone (E)-2-(2-styryl)acetamide, 4-methoxyphenyl 314–317 29.5 Higher melting point due to extended conjugation; anticancer activity noted [3]
Compound 18a (N-[(4-oxoquinazolin-3(4H)-yl)methyl]morpholine-4-carboxamide) Quinazolinone Morpholine-carboxamide 222–224 Lower melting point vs. styryl derivatives; modular substituent diversity [9]
Compound 74 Thiazole + benzo[d][1,3]dioxol Cyclopropane-carboxamide, 4-methoxyphenyl, pyrrolidin-1-yl Not reported 20 95% purity via HPLC; synergistic heterocyclic motifs [8]
1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(3-chlorophenyl)piperazine (21) Piperazine Benzo[d][1,3]dioxol-5-yloxy-methylphenyl, 3-chlorophenyl 177–178 65 Lower melting point (HCl salt); NMR-confirmed structure [1]

Key Comparative Insights

The propanamide chain in the target may enhance solubility compared to the styryl group in 11m, though the latter’s extended conjugation likely contributes to its higher melting point (314–317°C vs. ~280°C for other acetamide derivatives) . Substituents on the quinazolinone nitrogen (e.g., morpholine in 18a vs. propanamide in the target) modulate electronic properties and binding interactions, affecting bioactivity .

Benzo[d][1,3]dioxol-Containing Compounds (): The target’s benzo[d][1,3]dioxol-5-yloxy group is structurally analogous to compounds in (e.g., 21), which are HCl salts with lower melting points (~177°C) due to ionic character . In contrast, neutral compounds like 74 (thiazole-benzo[d][1,3]dioxol hybrid) achieve >95% purity via HPLC, suggesting superior synthetic tractability for non-ionic analogs .

Synthetic Methodologies: The target’s but-2-yn-1-yl linker may require Sonogashira coupling or alkyne-azide cycloaddition, whereas ’s styryl derivatives employ aldol condensations . highlights HATU-mediated amide coupling for benzo[d][1,3]dioxol-containing acrylamides, a method applicable to the target’s propanamide segment .

Biological Activity Trends: Quinazolinones with electron-withdrawing groups (e.g., 11m) show enhanced anticancer activity compared to electron-donating substituents . The target’s benzo[d][1,3]dioxol group, a moderate electron donor, may balance activity and metabolic stability.

Research Findings and Implications

  • Structural Optimization: The target’s hybrid architecture merges features of quinazolinone-based therapeutics and methylenedioxyphenyl-containing protease inhibitors (e.g., 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide in ) .
  • Thermal Stability: Alkyne linkers (as in the target) may improve thermal stability over saturated chains, as seen in ’s high-melting styryl derivatives .
  • Synthetic Challenges: Achieving regioselectivity in alkyne functionalization and minimizing side reactions (e.g., alkyne polymerization) will be critical for scaling up the target compound.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide?

The synthesis involves a multi-step sequence requiring precise control of reaction conditions:

  • Key Steps :
    • Coupling of benzo[d][1,3]dioxole derivatives with a but-2-yn-1-yl linker under Sonogashira or Cu-catalyzed conditions.
    • Amide bond formation between the linker and the 4-oxoquinazolin-3(4H)-yl propanamide moiety using coupling agents like EDCI/HOBt .
  • Optimization :
    • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency .
    • Temperature control : Exothermic steps (e.g., amidation) require cooling to prevent side reactions .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the product (>95% purity) .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR identifies protons and carbons in the benzo[d][1,3]dioxole, alkyne linker, and quinazolinone moieties. Key signals include:
  • Alkyne protons: δ 2.5–3.0 ppm (triplet, J = 2.5 Hz).
  • Quinazolinone carbonyl: δ 165–170 ppm in 13C NMR .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98% by area under the curve) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak ([M+H]+ m/z calculated: 447.15; observed: 447.14) .

Q. What preliminary biological activities have been reported for this compound?

  • Anticancer activity :
    • In vitro : IC50 values of 2.1–5.3 µM against HeLa and MCF-7 cell lines via caspase-3/7 activation .
    • Mechanism : Disruption of mitochondrial membrane potential (ΔΨm) and ROS generation .
  • Selectivity : Lower toxicity (IC50 > 50 µM) in non-cancerous HEK293 cells suggests tumor-specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structural analogs?

  • Case Study : A structural analog lacking the benzo[d][1,3]dioxole group showed reduced activity (IC50 > 20 µM), highlighting the importance of this moiety for target binding .
  • Methodology :
    • SAR Analysis : Compare IC50 values of analogs with systematic substitutions (e.g., benzodioxole vs. phenyl groups).
    • Molecular Dynamics (MD) Simulations : Model interactions with putative targets (e.g., EGFR kinase) to identify critical binding residues .
    • Transcriptomic Profiling : RNA-seq of treated cells can clarify pathway-specific effects (e.g., apoptosis vs. necrosis) .

Q. What experimental designs are recommended for evaluating the compound’s pharmacokinetics (PK) in vivo?

  • Key Parameters :
    • Bioavailability : Administer orally (10 mg/kg) and intravenously (2 mg/kg) to calculate %F .
    • Tissue Distribution : LC-MS/MS quantification in plasma, liver, and tumor tissue at 0.5, 2, 6, and 24 hours post-dose .
    • Metabolite Identification : Use hepatic microsomes (human/rat) to profile Phase I/II metabolites .
  • Challenges : The compound’s low solubility (<10 µg/mL in PBS) may require formulation with cyclodextrins or liposomes .

Q. How can computational tools predict off-target effects or toxicity?

  • Docking Studies : Screen against the Therapeutic Target Database (TTD) to identify potential off-target kinases or GPCRs .
  • ADMET Prediction : Tools like SwissADME estimate:
    • Blood-Brain Barrier (BBB) Permeability : Predicted low (AlogP < 3), reducing neurotoxicity risk.
    • hERG Inhibition : Low risk (IC50 > 10 µM) .
  • Contradictions : In silico predictions may conflict with in vitro assays (e.g., false-negative CYP3A4 inhibition); validate with hepatic microsome assays .

Key Research Gaps and Future Directions

  • Target Identification : Use CRISPR-Cas9 screens to map genetic dependencies linked to the compound’s efficacy .
  • Formulation Optimization : Explore nanocrystal or PEGylation strategies to enhance aqueous solubility .
  • In Vivo Efficacy : Conduct PDX (patient-derived xenograft) models to validate antitumor activity in heterogeneous tumors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.